molecular formula C12H12N2O2S B3060450 Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate CAS No. 383146-88-1

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No.: B3060450
CAS No.: 383146-88-1
M. Wt: 248.3 g/mol
InChI Key: UGCVLLXXBVTJPK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 89401-54-7. It has a molecular weight of 248.31 and its IUPAC name is ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate derivatives has been achieved using a two-step synthetic method involving conventional Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated by 1H-NMR and 13C-NMR spectral data .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C. It has 4 freely rotating bonds and a polar surface area of 80 Å2 .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate has been a subject of interest in the synthesis of complex organic compounds. For instance, the compound has been utilized in transformations leading to the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which are significant due to their potential biological activities (Albreht et al., 2009). Similarly, derivatives such as (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates have been synthesized from related precursors, showcasing the compound's versatility in organic synthesis (Žugelj et al., 2009).

Antimalarial Activity

In the realm of medicinal chemistry, derivatives of this compound have shown promise as antimalarial agents. Compounds synthesized from this chemical scaffold have demonstrated significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria, highlighting its potential in antimalarial drug development (Makam et al., 2014).

Antituberculosis and Antibacterial Properties

Further research has explored the application of this compound derivatives as antibacterial agents, particularly against tuberculosis. Certain synthesized compounds have shown effectiveness in inhibiting Mycobacterium tuberculosis, the bacterium that causes TB, indicating the potential for developing new antituberculosis drugs (Jeankumar et al., 2013).

Anticancer Research

Moreover, this compound has been utilized in the synthesis of compounds with potential anticancer activities. Novel pyridine-thiazole hybrid molecules derived from this compound have been synthesized and shown high antiproliferative activity against various cancer cell lines, suggesting its utility in developing new anticancer agents (Ivasechko et al., 2022).

Properties

IUPAC Name

ethyl 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCVLLXXBVTJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377057
Record name Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383146-88-1
Record name Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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